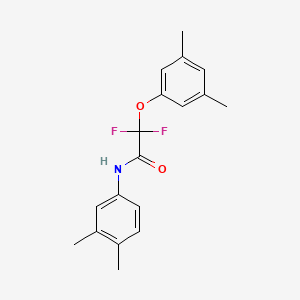

![molecular formula C10H10ClN3S B3034989 4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine CAS No. 26830-29-5](/img/structure/B3034989.png)

4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

Overview

Description

“4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine” is an organic compound with the molecular weight of 240.74 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11ClN3S/c1-14-3-2-6-7(4-14)15-10-8(6)9(11)12-5-13-10/h5,15H,2-4H2,1H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a cream-colored powder . It has a molecular weight of 240.74 . The storage temperature is 28°C .Scientific Research Applications

Antibacterial Activity

The synthesized compound has been evaluated for its antibacterial potential against both Gram-positive and Gram-negative bacteria. Specifically, it was tested against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Researchers have explored its efficacy as a potential antimicrobial agent .

Antimycobacterial Properties

In addition to antibacterial activity, this compound has been screened for its antimycobacterial effects. Researchers assessed its impact on Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant clinical sample. Understanding its potential role in combating tuberculosis is crucial for global health .

Axl Inhibition

Recent studies have identified derivatives of this compound as novel selective inhibitors of the Axl receptor. Axl is involved in cell signaling pathways and plays a role in cancer progression and metastasis. Investigating its inhibition potential opens up avenues for targeted cancer therapies .

Tetrahydropteroic Acid Derivatives

Interestingly, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives. These derivatives are essential for various biological processes, including DNA synthesis and amino acid metabolism .

Drug Development

Given its unique structure, researchers continue to explore this compound for potential drug development. Its heterocyclic scaffold offers opportunities for designing novel pharmaceutical agents targeting specific biological pathways .

Safety and Hazards

Mechanism of Action

Target of Action: Similar compounds have been found to inhibit axl, a receptor tyrosine kinase .

Mode of Action: It is suggested that similar compounds inhibit their targets by binding to them, preventing their normal function .

Biochemical Pathways: Inhibition of axl, as seen in similar compounds, can affect various cellular processes, including cell survival, proliferation, and migration .

Pharmacokinetics: A similar compound was found to have a promising pharmacokinetic profile in mice .

Result of Action: Inhibition of axl, as seen in similar compounds, can lead to decreased cell survival, proliferation, and migration .

Action Environment:Mechanism of Action of 3-Chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Unfortunately, the search results do not provide specific information on the mechanism of action, biochemical pathways, pharmacokinetics, result of action, or the influence of the environment on the action of 3-Chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene .

properties

IUPAC Name |

3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-14-3-2-6-7(4-14)15-10-8(6)9(11)12-5-13-10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGTRPOXVYQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)

![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)

![2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034922.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)

![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)

![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)

![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)

![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)

![(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile](/img/structure/B3034928.png)